

# Pharmacological Profile of Emlenoflast (Inzomelid): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Emlenoflast |           |
| Cat. No.:            | B3324884    | Get Quote |

#### Introduction

Emlenoflast, also known as Inzomelid, IZD174, and MCC7840, is a potent, selective, and orally bioavailable small-molecule inhibitor of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome.[1][2][3] Developed as a brain-penetrant therapeutic, it is under investigation for its potential in treating a range of inflammatory diseases, particularly those with neurological involvement.[3][4][5] Activation of the NLRP3 inflammasome is a key driver of inflammation in numerous chronic diseases, making it a significant therapeutic target. [6][7] This document provides a detailed overview of the pharmacological properties of Emlenoflast, including its mechanism of action, pharmacodynamic and pharmacokinetic profiles, and available clinical data, tailored for researchers and drug development professionals.

### **Mechanism of Action**

**Emlenoflast** exerts its anti-inflammatory effects by directly inhibiting the assembly and activation of the NLRP3 inflammasome.[1][8] The NLRP3 inflammasome is a multi-protein complex within the innate immune system that responds to a wide array of danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[9][10]

Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1.[11] This proximity induces the autocatalytic cleavage of pro-caspase-1 into its active form,



caspase-1.[9][11] Active caspase-1 then proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1 $\beta$  (pro-IL-1 $\beta$ ) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms, IL-1 $\beta$  and IL-18.[5][10] **Emlenoflast**, as a sulfonylurea-containing compound, is believed to directly bind to the NACHT domain of NLRP3, preventing the conformational changes necessary for its activation and the subsequent downstream inflammatory cascade.[1][11]





Click to download full resolution via product page

**Caption:** The NLRP3 Inflammasome signaling pathway and the inhibitory action of **Emlenoflast**.

## **Pharmacological Data**

**Emlenoflast** is a highly potent inhibitor of the NLRP3 inflammasome. In vitro studies have demonstrated its ability to block the release of IL-1 $\beta$  at nanomolar concentrations.

| Parameter | Value   | Assay System                                | Reference |
|-----------|---------|---------------------------------------------|-----------|
| IC50      | <100 nM | Inhibition of NLRP3 inflammasome activation | [1][2]    |

Studies have shown that **Emlenoflast** effectively abolishes NLRP3 activation mediated by fibrillar synuclein, a key pathological protein in Parkinson's disease, at nanomolar doses. This highlights its potential for treating neurodegenerative conditions where neuroinflammation is a contributing factor.

**Emlenoflast** is characterized as an orally bioavailable and central nervous system (CNS) penetrant molecule.[3][4][5] Preclinical pharmacokinetic data has been established in mouse models.

| Parameter                    | Value           | Dose & Route   | Species | Reference |
|------------------------------|-----------------|----------------|---------|-----------|
| C <sub>max</sub>             | 60467 ng/mL     | 20 mg/kg; p.o. | Mouse   | [1]       |
| t <sub>1/2</sub> (Half-life) | 5.02 h          | 20 mg/kg; p.o. | Mouse   | [1]       |
| t <sub>1/2</sub> (Half-life) | 3.39 h          | 4 mg/kg; i.v.  | Mouse   | [1]       |
| AUC <sub>0</sub> -last       | 107097 ng•h/mL  | 4 mg/kg; i.v.  | Mouse   | [1]       |
| Clearance (CL)               | 0.621 mL/min/kg | 4 mg/kg; i.v.  | Mouse   | [1]       |
| Oral<br>Bioavailability (F)  | 67.2%           | 20 mg/kg; p.o. | Mouse   | [1]       |



## **Clinical Development**

**Emlenoflast** (Inzomelid) has completed Phase I clinical trials to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics (NCT04015076).[3][12]

- Safety and Tolerability: The Phase I study in healthy volunteers demonstrated that **Emlenoflast** has an encouraging safety and tolerability profile.[5][12]
- Pharmacokinetics: In the double-blind, randomized trial, drug exposures increased linearly with the administered dose.[12]
- Target Engagement: The exposures correlated with markers of target engagement, confirming the drug's activity in humans.[12]
- Preliminary Efficacy: In a Phase Ib component of the study involving a patient with Cryopyrin-Associated Periodic Syndromes (CAPS), a rare autoinflammatory disease driven by NLRP3 mutations, treatment with Inzomelid led to rapid clinical improvement within hours and remission within days.[5][12] This provided an early proof-of-concept for its therapeutic potential.
- Orphan Drug Designation: Emlenoflast has received orphan drug designation for the treatment of CAPS.[13]

Following the acquisition of its developer, Inflazome, by Roche, further clinical development, including planned Phase II trials, is anticipated.[3][6]

## **Key Experimental Protocols**

Detailed protocols from the specific clinical or preclinical studies are not publicly available. However, a standard experimental workflow for evaluating a novel NLRP3 inhibitor like **Emlenoflast** in vitro is described below.

- 1. Objective: To determine the potency ( $IC_{50}$ ) of **Emlenoflast** in inhibiting NLRP3-dependent IL-1 $\beta$  secretion from macrophages.
- 2. Cell Model: Bone marrow-derived macrophages (BMDMs) from mice or human peripheral blood mononuclear cell (PBMC)-derived macrophages.



#### 3. Materials:

- Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
- Lipopolysaccharide (LPS) from E. coli.
- Adenosine triphosphate (ATP).
- Emlenoflast (Inzomelid) stock solution in DMSO.
- Human or Murine IL-1β ELISA kit.
- Cell viability assay kit (e.g., MTT or LDH).

#### 4. Methodology:

- Cell Seeding: Plate macrophages in a 96-well plate at a density of ~1x10<sup>5</sup> cells/well and allow them to adhere overnight.
- Priming (Signal 1): Prime the cells with LPS (e.g., 1 μg/mL) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
- Inhibitor Treatment: Remove the LPS-containing medium. Add fresh medium containing serial dilutions of Emlenoflast (e.g., from 1 nM to 10 μM) or vehicle (DMSO) control.
   Incubate for 30-60 minutes.
- Activation (Signal 2): Add an NLRP3 activator, such as ATP (e.g., 5 mM), to each well to trigger inflammasome assembly and activation. Incubate for 1-2 hours.
- Sample Collection: Centrifuge the plate and collect the supernatant for cytokine analysis.
- Cytokine Measurement: Quantify the concentration of secreted IL-1β in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
- Toxicity Assessment: Assess the viability of the remaining cells using an MTT or LDH assay to ensure that the observed reduction in IL-1β is due to specific inhibition and not cellular toxicity.
- Data Analysis: Plot the IL-1β concentration against the log concentration of Emlenoflast.
   Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC<sub>50</sub> value.





Click to download full resolution via product page



**Caption:** A typical experimental workflow for evaluating NLRP3 inflammasome inhibitors in vitro.

#### Conclusion

**Emlenoflast** (Inzomelid) is a promising, brain-penetrant NLRP3 inflammasome inhibitor with a well-defined mechanism of action and favorable preclinical pharmacokinetics. Early-stage clinical trials have established its safety and provided preliminary evidence of efficacy in an NLRP3-driven disease. Its ability to cross the blood-brain barrier makes it a particularly attractive candidate for neuroinflammatory and neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease, where NLRP3 activation is implicated in disease progression. Further clinical investigation in these and other inflammatory conditions will be crucial to fully define its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Emlenoflast (MCC7840, Inzomelid, IZD174) | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. emlenoflast | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Inflazome Progresses Two Drugs Into Clinical Trials Fountain Healthcare Partners [fh-partners.com]
- 5. Biological and therapeutic significance of targeting NLRP3 inflammasome in the brain and the current efforts to develop brain-penetrant inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 6. INFLAMMASOME INHIBITORS 21st Century Miracle Drugs: Spotlight on Clinical NLRP3 Inflammasome Inhibitors [drug-dev.com]
- 7. Role of NLRP3 Inflammasome and Its Inhibitors as Emerging Therapeutic Drug Candidate for Alzheimer's Disease: a Review of Mechanism of Activation, Regulation, and Inhibition -PMC [pmc.ncbi.nlm.nih.gov]



- 8. emlenoflast | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Profile of NT-0527, a brain penetrant NLRP3 Inflammasome inhibitor suitable as an in vivo tool compound for neuroinflammatory disorders PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 11. A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases PMC [pmc.ncbi.nlm.nih.gov]
- 12. | BioWorld [bioworld.com]
- 13. Inflazome secures orphan drug status for Inzomelid The Irish Times [irishtimes.com]
- To cite this document: BenchChem. [Pharmacological Profile of Emlenoflast (Inzomelid): A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b3324884#pharmacological-profile-of-emlenoflast-inzomelid]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com